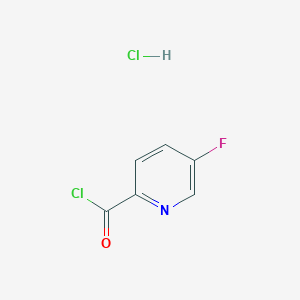

5-Fluoropyridine-2-carbonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

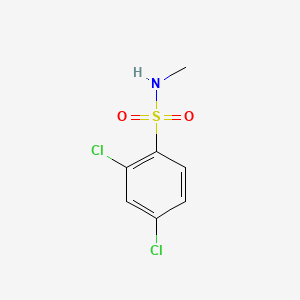

5-Fluoropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the CAS Number: 2059971-46-7 . It has a molecular weight of 196.01 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-2-pyridinecarbonyl chloride . The Inchi Code is 1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H , which provides a standard way to encode the compound’s structure.Physical And Chemical Properties Analysis

This compound has a melting point of 135-137 degrees Celsius . It’s worth noting that the physical form of this compound is a powder .Scientific Research Applications

Creating Structural Manifolds from Common Precursors

A study by Schlosser and Bobbio (2002) illustrates the transformation of halopyridines through basicity gradient-driven isomerization, showcasing the precursor's utility in synthesizing 4-pyridinecarboxylic acids and 4-iodopyridines. This process highlights the compound's role in generating diverse structural derivatives for potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Enhancing Fluoroalkyl Group Addition

Tang and Dolbier (2015) discuss an efficient Cu-catalyzed atom transfer radical addition process utilizing fluoroalkylsulfonyl chlorides. This method demonstrates the ability to add fluoroalkyl groups to electron-deficient alkenes under photochemical conditions, signifying the compound's applicability in modifying molecular structures with fluoroalkyl groups for enhanced physical and chemical properties (Tang & Dolbier, 2015).

Monomeric Triorganotin(IV) Fluorides Synthesis

Research by Nádvorník, Novák, and Bareš (2004) outlines the synthesis and characterization of triorganotin(IV) fluorides, revealing their potential in fluorination reactions. The study emphasizes the compound's significance in organometallic chemistry, particularly for applications requiring specific fluorination techniques (Nádvorník, Novák, & Bareš, 2004).

Investigating Nucleophilic Substitution Rates

An investigation by Schlosser and Rausis (2005) into the reactivity of fluoro- and chloropyridines toward sodium ethoxide offers insights into the kinetic aspects of nucleophilic aromatic substitutions. This research underscores the compound's utility in studying reaction mechanisms and rates, pivotal for designing more efficient synthetic pathways (Schlosser & Rausis, 2005).

Fluorination of Carbon-Hydrogen Bonds

A pioneering work by Hull, Anani, and Sanford (2006) describes a novel Pd-catalyzed method for the fluorination of carbon-hydrogen bonds, marking a significant advancement in the selective introduction of fluorine into organic molecules. The method's efficiency and selectivity highlight the compound's role in facilitating novel fluorination reactions, crucial for the development of new pharmaceuticals and materials (Hull, Anani, & Sanford, 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-fluoropyridine-2-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJDTULTOPUVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyridine-2-carbonyl chloride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)